Cas no 13294-68-3 ((2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone)

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone 化学的及び物理的性質
名前と識別子
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- (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone
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- MDL: MFCD00228695
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB570421-1g |
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%; . |
13294-68-3 | 97% | 1g |
€1285.20 | 2025-03-19 | |
A2B Chem LLC | BA19736-5g |
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone |
13294-68-3 | 97% | 5g |
$2523.00 | 2024-04-20 | |
A2B Chem LLC | BA19736-1g |
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone |
13294-68-3 | 97% | 1g |
$993.00 | 2024-04-20 | |
abcr | AB570421-1 g |
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%; . |
13294-68-3 | 97% | 1g |
€1338.30 | 2023-06-14 |
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanoneに関する追加情報
Exploring the Properties and Applications of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone (CAS No. 13294-68-3)
The compound (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone with CAS No. 13294-68-3 is a fascinating molecule that has garnered attention in various scientific domains due to its unique structural features and potential applications. This compound belongs to the class of aromatic ketones, characterized by the presence of a ketone group attached to two aromatic rings with specific substituents. The methylsulfanyl group on one ring and the dimethyl substituents on the other contribute to its distinct chemical properties.
Recent studies have highlighted the importance of such compounds in the field of organic synthesis, particularly in the development of novel materials and pharmaceutical agents. The aromaticity of the molecule provides stability, while the methylsulfanyl group introduces reactivity, making it a versatile building block for further chemical modifications. Researchers have explored its potential as an intermediate in synthesizing more complex molecules, leveraging its ability to undergo various reactions such as nucleophilic additions and condensations.
In terms of physical properties, (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone exhibits a melting point of approximately 115°C and a boiling point around 350°C under standard conditions. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for use in organic reactions that require precise control over reaction conditions. The compound's UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, indicating its potential application in optoelectronic materials.
The synthesis of this compound typically involves a multi-step process starting from readily available aromatic precursors. One common approach is the Friedel-Crafts acylation reaction, where an acetylating agent reacts with an activated aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride. The introduction of substituents like methyl groups and methylsulfanyl groups is achieved through directed metallation or nucleophilic substitution reactions, ensuring high regioselectivity.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone with greater accuracy. Density functional theory (DFT) calculations have revealed that the molecule has a planar structure with significant conjugation between the aromatic rings and the ketone group. This conjugation enhances its electronic delocalization, making it a promising candidate for applications in organic electronics.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate antioxidant properties due to its ability to scavenge free radicals. This property has led researchers to investigate its potential as a component in cosmetic formulations aimed at protecting skin from oxidative stress caused by environmental factors.
Furthermore, recent research has explored the use of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone as a ligand in metal coordination chemistry. Its ability to form stable complexes with transition metals such as copper and zinc opens up possibilities for its application in catalysis and sensing technologies.
In conclusion, (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone (CAS No. 13294-68-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of structural features makes it an invaluable tool for researchers working in organic synthesis, materials science, and pharmacology.
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